
Molybdenum--nickel (1/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum–nickel (1/4) is a bimetallic compound that combines the properties of molybdenum and nickel. This compound is known for its high stability, catalytic activity, and resistance to corrosion, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Molybdenum–nickel (1/4) can be synthesized through various methods, including hydrothermal synthesis, thermal decomposition, and chemical vapor deposition. One common method involves the hydrothermal synthesis where molybdenum and nickel salts are dissolved in a solvent and subjected to high temperature and pressure to form the compound . Another method is the thermal decomposition of nickel molybdenum complexes at high temperatures in a tubular furnace .
Industrial Production Methods
In industrial settings, molybdenum–nickel (1/4) is often produced through high-temperature methods involving the direct reaction of molybdenum or molybdenum oxide with nickel in the presence of hydrogen or hydrocarbon gases . This process ensures the formation of a stable and high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Molybdenum–nickel (1/4) undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized in the presence of oxygen to form molybdenum and nickel oxides . It also participates in reduction reactions, where it can be reduced by hydrogen to form metallic molybdenum and nickel .
Common Reagents and Conditions
Common reagents used in the reactions involving molybdenum–nickel (1/4) include hydrogen, oxygen, and various acids such as sulfuric acid and hydrochloric acid. The reactions typically occur under high temperatures and pressures to ensure complete conversion and high yield .
Major Products Formed
The major products formed from the reactions of molybdenum–nickel (1/4) include molybdenum oxides, nickel oxides, and various intermediate compounds depending on the specific reaction conditions .
Scientific Research Applications
Molybdenum–nickel (1/4) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of molybdenum–nickel (1/4) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates the adsorption and activation of reactant molecules on its surface, leading to enhanced reaction rates . In biological applications, it can induce apoptosis in cancer cells by interacting with mitochondrial pathways and triggering the expression of apoptotic genes .
Comparison with Similar Compounds
Molybdenum–nickel (1/4) is unique compared to other similar compounds due to its high stability and catalytic activity. Similar compounds include:
Nickel-molybdenum sulfide: Known for its use in supercapacitors and energy storage devices.
Nickel-molybdenum carbide: Used as a catalyst in dry reforming of methane.
Nickel-molybdenum oxide: Utilized in hydrodesulfurization and hydrodenitrogenation reactions.
These compounds share some properties with molybdenum–nickel (1/4) but differ in their specific applications and performance characteristics.
Properties
CAS No. |
12058-06-9 |
|---|---|
Molecular Formula |
MoNi4 |
Molecular Weight |
330.72 g/mol |
IUPAC Name |
molybdenum;nickel |
InChI |
InChI=1S/Mo.4Ni |
InChI Key |
GNJSCFILPGRFDQ-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


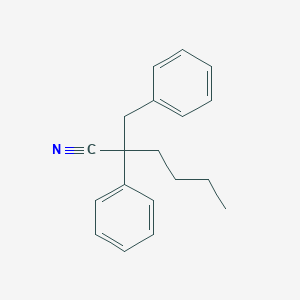
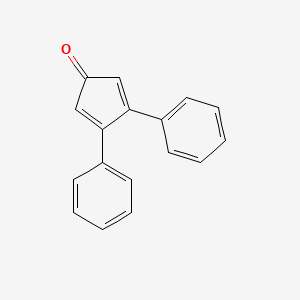
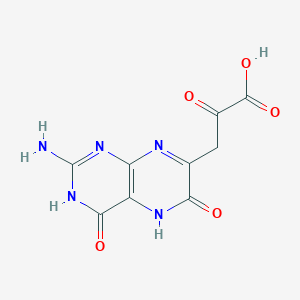
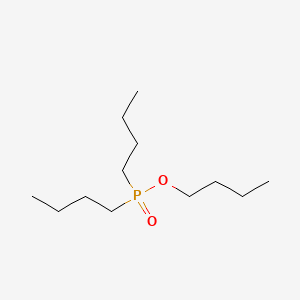
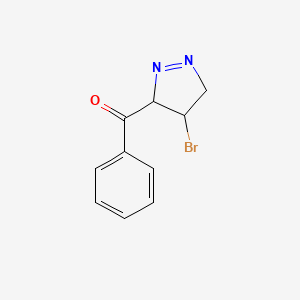

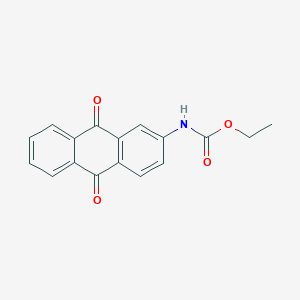
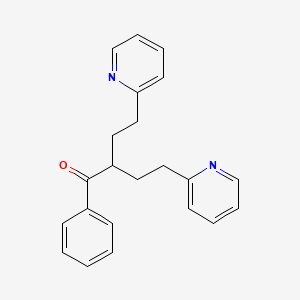
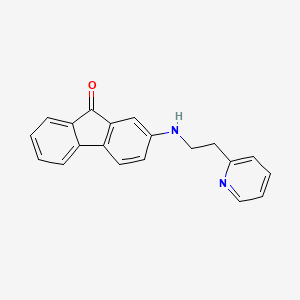
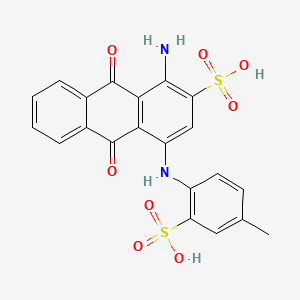
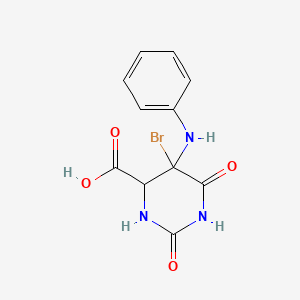
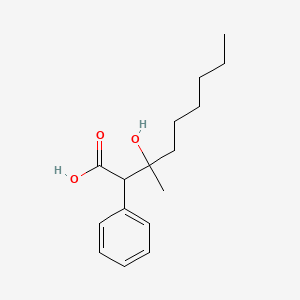
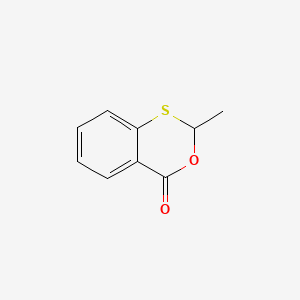
![5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B14734075.png)
